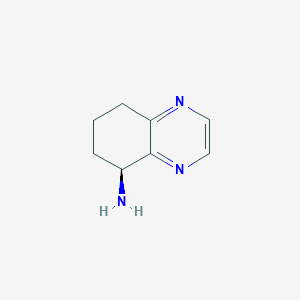
9H-Purine-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine-9-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H4N4O. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is characterized by the presence of an aldehyde group attached to the ninth position of the purine ring, making it a valuable intermediate in various chemical syntheses and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 9H-purine-9-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the formylation of 9H-purine using formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Purine-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6 and 8 positions.
Common Reagents and Conditions:
Oxidation: PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: 9H-Purine-9-carboxylic acid
Reduction: 9H-Purine-9-methanol
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-Purine-9-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-Purine-9-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes involved in nucleotide synthesis, thereby exerting anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Vergleich Mit ähnlichen Verbindungen
9H-Purine: The parent compound without the aldehyde group.
9H-Purine-9-methanol: The reduced form of 9H-Purine-9-carbaldehyde.
9H-Purine-9-carboxylic acid: The oxidized form of this compound
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
634890-94-1 |
|---|---|
Molekularformel |
C6H4N4O |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
purine-9-carbaldehyde |
InChI |
InChI=1S/C6H4N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-4H |
InChI-Schlüssel |
NWTTWBRNVZBILQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)N(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)

![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)








